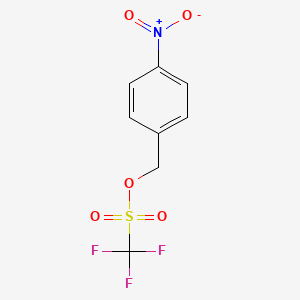
4-Nitrobenzyl triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl triflate is an organic compound characterized by the presence of a nitro group attached to a benzyl ring, which is further bonded to a triflate group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl triflate typically involves the reaction of 4-nitrobenzyl alcohol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
4-Nitrobenzyl alcohol+Triflic anhydride→4-Nitrobenzyl triflate+By-products
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive triflic anhydride.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobenzyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the benzyl position can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the benzyl position.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 4-Aminobenzyl triflate.
Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl triflate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a photoremovable protecting group in biochemical systems.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzyl triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes this compound a valuable reagent in various synthetic transformations.
Comparación Con Compuestos Similares
Benzyl Triflate: Similar in structure but lacks the nitro group, making it less reactive in certain contexts.
4-Nitrobenzyl Bromide: Another benzylating agent with a nitro group, but the bromide is a less effective leaving group compared to triflate.
4-Nitrobenzyl Chloride: Similar to 4-nitrobenzyl bromide but with a chloride leaving group, which is also less effective than triflate.
Uniqueness: 4-Nitrobenzyl triflate stands out due to the combination of the electron-withdrawing nitro group and the highly reactive triflate leaving group. This unique combination enhances its reactivity and makes it particularly useful in synthetic organic chemistry.
Propiedades
Número CAS |
114533-06-1 |
|---|---|
Fórmula molecular |
C8H6F3NO5S |
Peso molecular |
285.20 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)18(15,16)17-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
Clave InChI |
DFMFSSOQMCTCGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


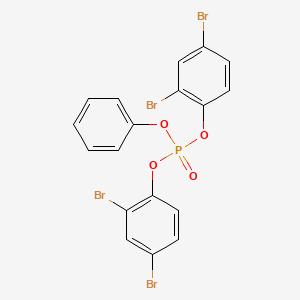
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
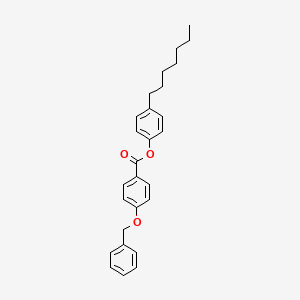
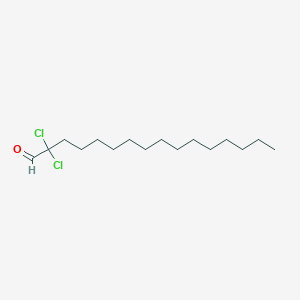
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)

![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

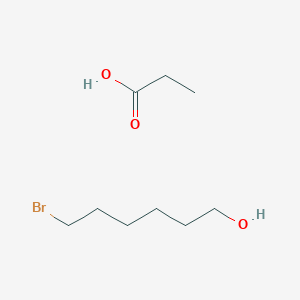
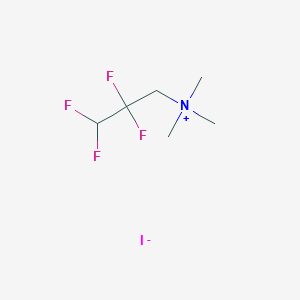
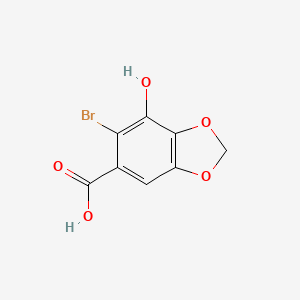
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
